
1,2-Dimethyl-3-phenylpyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dimethyl-3-phenylpyrrolidin-3-ol is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural versatility . This compound is characterized by the presence of two methyl groups and a phenyl group attached to the pyrrolidine ring, which can influence its chemical properties and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-3-phenylpyrrolidin-3-ol can be achieved through various synthetic routes. One common method involves the 1,3-dipolar cycloaddition reaction between a nitrone and an olefin. This reaction is known for its regio- and stereoselectivity, which is crucial for obtaining the desired product . The reaction conditions typically involve the use of a solvent such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One approach could be the catalytic hydrogenation of a precursor compound, such as a nitro or nitrile derivative, in the presence of a suitable catalyst like palladium on carbon (Pd/C). This method allows for the efficient production of the compound on a larger scale.
化学反応の分析
Types of Reactions
1,2-Dimethyl-3-phenylpyrrolidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles. Typical reagents include alkyl halides and strong bases like sodium hydride (NaH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学的研究の応用
1,2-Dimethyl-3-phenylpyrrolidin-3-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used to study the effects of pyrrolidine derivatives on various biological systems. It may serve as a model compound for investigating the interactions between small molecules and biological targets.
Medicine: The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be used to design and synthesize new pharmaceuticals with improved efficacy and safety profiles.
Industry: In industrial applications, this compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 1,2-Dimethyl-3-phenylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
類似化合物との比較
Similar Compounds
1,2-Dimethyl-3-phenylpyrrolidin-3-ol can be compared with other similar compounds, such as:
Pyrrolidine: The parent compound, which lacks the methyl and phenyl substituents.
1-Methyl-3-phenylpyrrolidine: A similar compound with only one methyl group.
3-Phenylpyrrolidine: A compound with only the phenyl group attached to the pyrrolidine ring.
Uniqueness
The presence of both methyl and phenyl groups in this compound makes it unique compared to its analogs. These substituents can influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties. The combination of these groups may enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development.
特性
CAS番号 |
92903-07-6 |
|---|---|
分子式 |
C12H17NO |
分子量 |
191.27 g/mol |
IUPAC名 |
1,2-dimethyl-3-phenylpyrrolidin-3-ol |
InChI |
InChI=1S/C12H17NO/c1-10-12(14,8-9-13(10)2)11-6-4-3-5-7-11/h3-7,10,14H,8-9H2,1-2H3 |
InChIキー |
OTRFAQOSMBFREC-UHFFFAOYSA-N |
正規SMILES |
CC1C(CCN1C)(C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



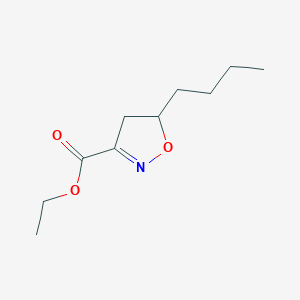
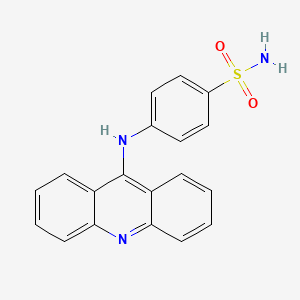
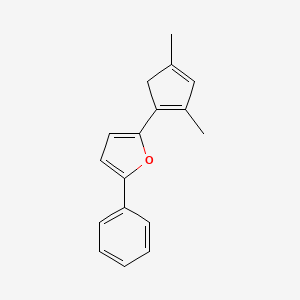
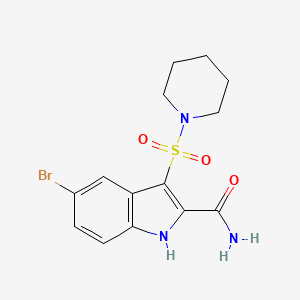
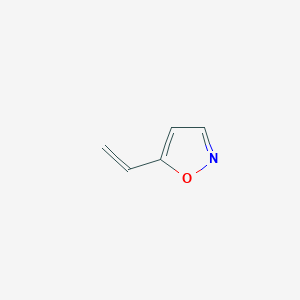
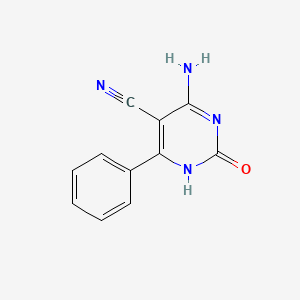
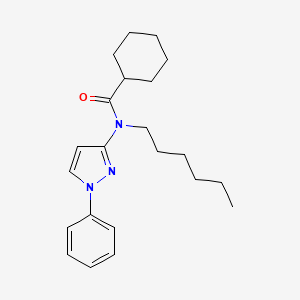
![N-([1,1'-Biphenyl]-3-yl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B12908061.png)
![3-(2-Aminopyrimidin-5-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12908067.png)
![5-(([1,1'-Biphenyl]-4-yloxy)methyl)-1-(2,4-dimethylphenyl)-1H-1,2,4-triazole-3-thiol](/img/structure/B12908085.png)

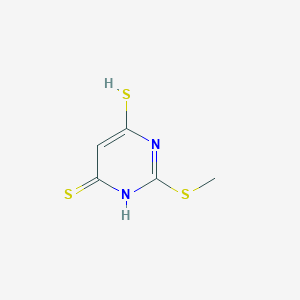
![3,5,6-Triphenyl-2-thioxo-2,3-dihydrofuro[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12908094.png)
